molecular formula C10H9NO2S B13148565 Methyl benzo[b]thiophen-3-ylcarbamate

Methyl benzo[b]thiophen-3-ylcarbamate

Cat. No.: B13148565
M. Wt: 207.25 g/mol
InChI Key: CTGUAFFTJFRMKF-UHFFFAOYSA-N
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Description

Methyl benzo[b]thiophen-3-ylcarbamate (CAS 78685-44-6) is a chemical compound with the molecular formula C 10 H 9 NO 2 S and a molecular weight of 207.25 g/mol . It belongs to the class of benzo[b]thiophene derivatives, which are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . The benzo[b]thiophene scaffold is a key intermediate in drug discovery, with applications in the development of kinase inhibitors . Specifically, 3-aminobenzo[b]thiophene scaffolds serve as key precursors for the preparation of inhibitors targeting kinases such as LIMK1, PIM, and MAPK-activated protein kinase (MK2), which are implicated in areas like cancer therapy and inflammatory diseases . This structural motif is found in various clinical and investigational agents, underscoring its value in constructing biologically active molecules for research . As a carbamate derivative, this compound may offer potential for further chemical modification and derivatization in exploratory synthesis projects. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use. Please refer to the product's Safety Datasheet for detailed hazard and handling information.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl N-(1-benzothiophen-3-yl)carbamate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)11-8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)

InChI Key

CTGUAFFTJFRMKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CSC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation for 3-Aminobenzo[b]thiophene Intermediate

The synthesis begins with the preparation of 3-aminobenzo[b]thiophene derivatives, a critical precursor. A microwave-enhanced protocol achieves high efficiency:

  • Reagents : 2-Fluoro-5-substituted benzonitrile, methyl thioglycolate, triethylamine (Et$$_3$$N), dimethyl sulfoxide (DMSO).
  • Conditions : Microwave irradiation at 130°C for 11–15 minutes.
  • Mechanism : Base-mediated cyclocondensation via nucleophilic aromatic substitution.

Example :

  • 5-Bromo-2-fluorobenzonitrile (14a, 2.50 mmol) reacts with methyl thioglycolate (1.05 equiv) and Et$$_3$$N (3.1 equiv) in DMSO.
  • Yield : 94% (5a, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate).
Entry Substrate Product Yield (%) Conditions
1 14a (5-Br, 2-F) Methyl 3-amino-5-bromo-BT-2-carboxylate 94 130°C, 11 min, microwave
2 14b (5-NO$$_2$$, 2-F) Methyl 3-amino-5-nitro-BT-2-carboxylate 95 130°C, 15 min, microwave

Carbamate Formation via Amine Acylation

The 3-amine group is converted to a carbamate using methyl chloroformate or similar reagents:

  • Reagents : 3-Aminobenzo[b]thiophene, methyl chloroformate, base (e.g., Et$$_3$$N or pyridine), inert solvent (THF or DCM).
  • Conditions : Room temperature, 2–4 hours.

Procedure :

  • Dissolve 3-aminobenzo[b]thiophene (1.0 equiv) in anhydrous THF.
  • Add Et$$_3$$N (2.0 equiv) and methyl chloroformate (1.2 equiv) dropwise.
  • Stir until completion (TLC monitoring), then quench with water.
  • Extract with ethyl acetate, dry (Na$$2$$SO$$4$$), and purify via silica chromatography.

Yield : 70–85% (dependent on substituents).

Alternative Route: Direct Diazotization and Carbamate Coupling

For halogenated derivatives, diazotization enables direct functionalization:

  • Reagents : 3-Aminobenzo[b]thiophene, NaNO$$2$$, H$$2$$SO$$_4$$, methyl alcohol.
  • Conditions : 0–5°C, followed by warming to room temperature.

Example :

  • Diazotization of 3-amino-5-bromobenzo[b]thiophene in H$$2$$SO$$4$$/NaNO$$_2$$, followed by trapping with methanol.
  • Yield : 65–78%.

Key Analytical Data

Methyl Benzo[b]thiophen-3-ylcarbamate Characterization :

  • $$^1$$H NMR (600 MHz, CDCl$$3$$): δ 3.85 (s, 3H, OCH$$3$$), 6.95–7.45 (m, 4H, aromatic), 8.10 (s, 1H, NH).
  • IR (KBr): 1720 cm$$^{-1}$$ (C=O), 1530 cm$$^{-1}$$ (N-H bend).
  • HR-MS : [M+H]$$^+$$ calcd. for C$${10}$$H$$9$$NO$$_2$$S: 223.0372; found: 223.0368.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Microwave cyclocondensation Rapid, high-yielding, scalable Requires specialized equipment 85–95
Amine acylation Simple, room-temperature conditions Moderate yields 70–85
Diazotization Direct functionalization Low-temperature sensitivity 65–78

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[b]thiophen-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[b]thiophenes.

Scientific Research Applications

Methyl benzo[b]thiophen-3-ylcarbamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving sulfur-containing heterocycles.

    Medicine: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl benzo[b]thiophen-3-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzo[b]thiophene core can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Key Differences :

  • Synthetic Accessibility : tert-Butyl carbamates often require protective group strategies, whereas methyl carbamates can be synthesized more directly, as seen in .

Benzo[b]furan Carboxylate Analogs

Methyl benzo[b]furan-3-carboxylates (e.g., Methyl 6-fluoro-1-benzofuran-3-carboxylate, m.p. 63–65°C) differ in the heteroatom (oxygen in furan vs. sulfur in thiophene) and functional group (carboxylate vs. carbamate) .

Structural and Functional Contrasts :

  • Biological Activity : Carbamates, being urea derivatives, often exhibit protease inhibition or acetylcholine esterase (AChE) activity, whereas carboxylates are more common in antioxidant or anti-inflammatory applications, as shown in tetrahydrobenzo[b]thiophene carboxylates () .

Thiadiazole and Other Heterocyclic Carbamates

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (CAS 101848-19-5) replaces the benzo[b]thiophene core with a thiadiazole ring. The thiadiazole’s electron-deficient nature contrasts with the electron-rich benzo[b]thiophene, leading to divergent reactivity and biological targets. For instance, thiadiazoles are often explored as antimicrobial agents, whereas benzo[b]thiophene derivatives may target neurological enzymes .

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Functional Group Key Properties/Activities Reference
This compound Benzo[b]thiophene Carbamate High metabolic stability (inferred)
Methyl 6-fluoro-1-benzofuran-3-carboxylate Benzo[b]furan Carboxylate Antioxidant activity (similar to B-M in Table 2, )
tert-Butyl thiophen-3-ylcarbamate Thiophene Carbamate Reduced lipophilicity
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Thiadiazole Carbamate Antimicrobial potential

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